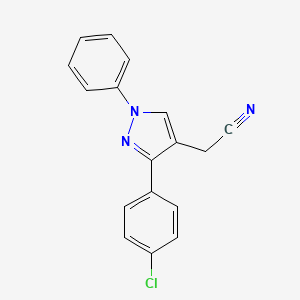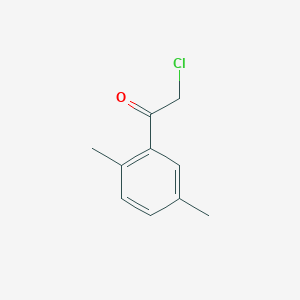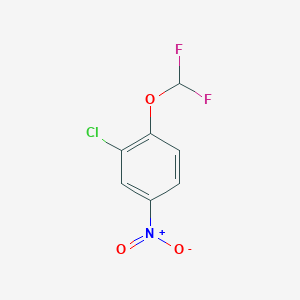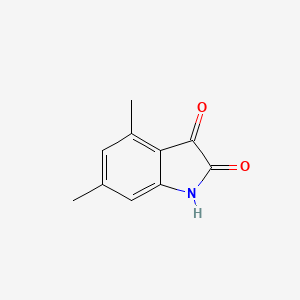![molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9](/img/structure/B1349656.png)
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a heterocyclic compound that features a thiadiazole ring substituted with a cyclohexylamino group and a thioacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid typically involves the cyclization of appropriate thiosemicarbazide derivatives followed by subsequent functional group modifications. One common method involves the reaction of cyclohexylamine with thiosemicarbazide to form the intermediate, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride. The resulting thiadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thiadiazole ring or the thioacetic acid moiety under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives or thioacetic acid derivatives.
Substitution: Substituted thiadiazole derivatives.
科学研究应用
Chemistry: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for interacting with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group and the thiadiazole ring are key structural features that facilitate binding to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.
Thiosemicarbazides: Precursors in the synthesis of thiadiazole derivatives.
Sulfonamides: Compounds with similar sulfur-containing functional groups.
Uniqueness: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is unique due to the presence of both the cyclohexylamino group and the thioacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
属性
IUPAC Name |
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHCHYQJDYJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368565 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-57-9 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)



![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)


